molecular formula C11H14ClNO2 B8667382 tert-Butyl 5-chloro-6-methylnicotinate CAS No. 1011476-28-0

tert-Butyl 5-chloro-6-methylnicotinate

Cat. No. B8667382
M. Wt: 227.69 g/mol
InChI Key: KDKAPTQFQOTYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5-chloro-6-methylnicotinate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 5-chloro-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-chloro-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1011476-28-0

Product Name

tert-Butyl 5-chloro-6-methylnicotinate

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 5-chloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-7-9(12)5-8(6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

KDKAPTQFQOTYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloronicotinic acid tert.-butyl ester (3.37 g, 13.6 mmol), Fe(acac)3 (719 mg, 2.04 mmol) and NMP (1.95 mL, 20 mmol) in THF (300 mL), a solution of methylmagnesium chloride in THF (3 M, 5.4 mL, 16.3 mmol) is slowly added at −78° C. The brown solution turns turbid and black. Stirring is continued for 1 h at −75° C. before it is warmed to 0° C. The reaction is incomplete and the mixture is cooled again at −70° C. A further batch of methylmagnesium bromide in THF (3 M, 5.4 mL, 16.3 mmol) is slowly added at −70° C. The dark green mixture is slowly warmed to −20° C. and carefully quenched with 0.7 N aq. HCl (150 mL). The mixture is extracted with diethyl ether (5×60 mL). The combined org. extracts are dried over Na2SO4, filtered and evaporated to give crude 5-chloro-6-methyl-nicotinic acid tert.-butyl ester as a yellow oil (4.66 g); LC-MS: tR=1.03 min, [M+1]+=228.22.
Quantity
3.37 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
719 mg
Type
reactant
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
solvent
Reaction Step Two

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